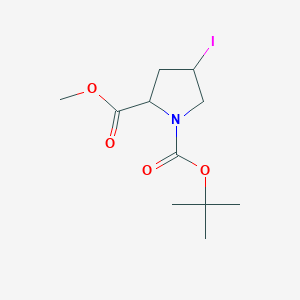
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate
Overview
Description
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an iodine atom attached to the pyrrolidine ring, along with tert-butyl and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the iodination of pyrrolidine derivatives followed by esterification reactions. The reaction conditions often require the use of specific reagents such as iodine, tert-butyl alcohol, and methyl alcohol under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The iodine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
- 4-Oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- N-Boc-trans-4-hydroxy-L-proline methyl ester
Uniqueness
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that lack the iodine substituent .
Properties
Molecular Formula |
C11H18INO4 |
|---|---|
Molecular Weight |
355.17 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
VGFYULNTTQXRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














